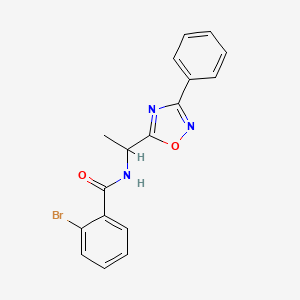![molecular formula C11H20N2O3 B7717875 ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate, commonly known as ECFB, is a chemical compound that belongs to the class of carbamate derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of ECFB is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. ECFB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ECFB has been shown to exhibit potent anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory mediators. It also possesses analgesic and antipyretic activities, making it a potential candidate for the treatment of pain and fever. ECFB has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, ECFB has been found to possess antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ECFB has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, ECFB has some limitations, including its poor solubility in water and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the research on ECFB. One potential direction is the development of ECFB-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of ECFB and its potential targets. Moreover, further studies are needed to determine the safety and efficacy of ECFB in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, ECFB is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. Its synthesis method is simple and yields a high purity product. ECFB has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, as well as potent antitumor and antimicrobial activities. However, further studies are needed to determine its safety and efficacy in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of ECFB involves the condensation reaction between ethyl 4-aminobenzoate and 4-chlorobenzyl isocyanate, followed by the formylation reaction with formic acid. The reaction is carried out under mild conditions and yields a high purity product. The chemical structure of ECFB is shown below:
Aplicaciones Científicas De Investigación
ECFB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. ECFB has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, ECFB has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N'-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)13-11(15)10(14)12-7-9-5-4-6-16-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOWPTRYWNOHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

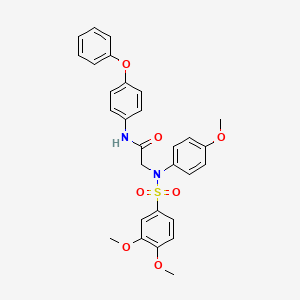
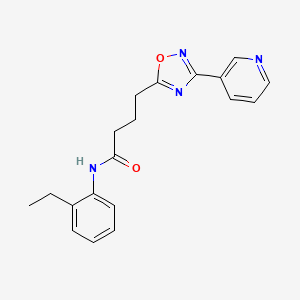
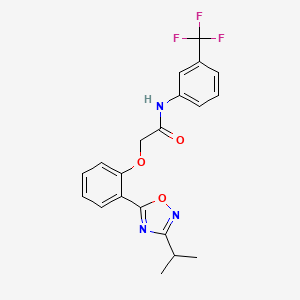
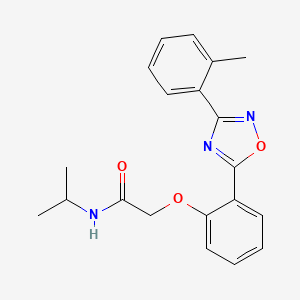

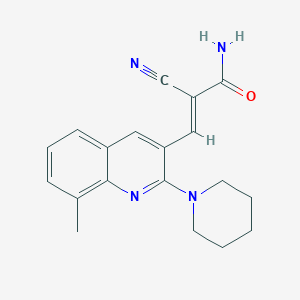
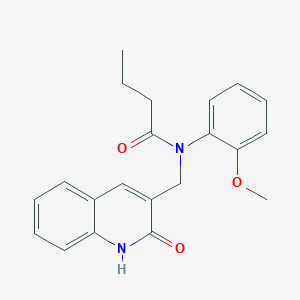
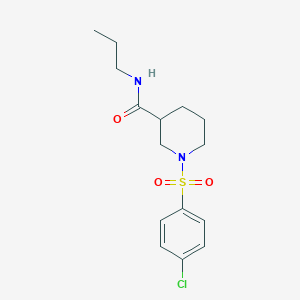
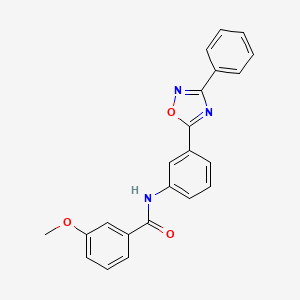

![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
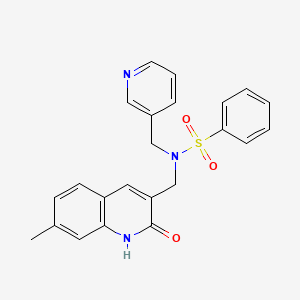
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)
